Bienvenue dans la boutique en ligne BenchChem!

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS 895444-61-8; molecular formula C₁₇H₁₆N₂O₃S; MW 328.39 g/mol) is a synthetic small molecule belonging to the benzothiazol-2-ylidene benzamide class. It features a 5,6-dimethoxy-substituted benzothiazole core connected via an exocyclic imine (ylidene) bridge to an unsubstituted benzamide moiety.

Molecular Formula C17H16N2O3S
Molecular Weight 328.39
CAS No. 895444-61-8
Cat. No. B2602964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
CAS895444-61-8
Molecular FormulaC17H16N2O3S
Molecular Weight328.39
Structural Identifiers
SMILESCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CC=C3)OC)OC
InChIInChI=1S/C17H16N2O3S/c1-19-12-9-13(21-2)14(22-3)10-15(12)23-17(19)18-16(20)11-7-5-4-6-8-11/h4-10H,1-3H3
InChIKeyGBGSTPHIGCBUIX-ZCXUNETKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2Z)-5,6-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS 895444-61-8): Core Chemical Identity and Procurement Context


N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS 895444-61-8; molecular formula C₁₇H₁₆N₂O₃S; MW 328.39 g/mol) is a synthetic small molecule belonging to the benzothiazol-2-ylidene benzamide class . It features a 5,6-dimethoxy-substituted benzothiazole core connected via an exocyclic imine (ylidene) bridge to an unsubstituted benzamide moiety . This compound is cataloged by multiple chemical suppliers primarily as a research-grade building block or screening compound, with typical purities of ≥95% . Its structural framework positions it at the intersection of two scaffolds of active pharmaceutical interest: benzothiazole-derived kinase inhibitors and ylidene-benzamide alkaline phosphatase modulators [1].

Why N-[(2Z)-5,6-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide Cannot Be Interchanged with Other Benzothiazol-2-ylidene Analogs


Within the benzothiazol-2-ylidene benzamide chemotype, the position and number of methoxy substituents are critical determinants of both biological target engagement and physicochemical properties [1]. The target compound bears electron-donating methoxy groups at the 5- and 6-positions of the benzothiazole core, while retaining an unsubstituted benzamide ring. In contrast, the structurally analogous 3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide places both methoxy groups on the benzamide phenyl ring instead [2]. This positional isomerism is expected to differentially modulate electronic distribution across the π-conjugated ylidene system, altering hydrogen-bonding capacity, metabolic stability, and target-binding geometry [3]. Generic substitution with a non-dimethoxy or differently substituted analog in a structure-activity relationship (SAR) program would therefore confound interpretation of pharmacophore requirements and compromise the reproducibility of biological assay results [4].

Quantitative Differentiation Evidence for N-[(2Z)-5,6-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide vs. Closest Analogs


Positional Isomerism: 5,6-Dimethoxy-Benzothiazole Core vs. 3,4-Dimethoxy-Benzamide Ring Substitution

The target compound places both methoxy substituents on the benzothiazole core (5,6-positions), whereas the closest purchasable analog, 3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide, positions them on the benzamide phenyl ring. These two regioisomers share identical molecular formula (C₁₇H₁₆N₂O₃S; MW 328.39) but are not interchangeable in biological assays. The 5,6-dimethoxy substitution on the benzothiazole is expected to increase electron density on the heterocyclic sulfur and nitrogen atoms, enhancing metal-coordination capacity relevant to both metalloenzyme inhibition and N-heterocyclic carbene (NHC) ligand applications [1]. In the N-1,3-benzothiazol-2-ylbenzamide series studied by Corbo et al. (2016), substituent position on the benzamide ring altered antiproliferative IC₅₀ values by up to 10-fold against HepG2 and MCF-7 cell lines, demonstrating that even minor positional changes produce large potency shifts [2].

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

Benzothiazole vs. Thiazole Scaffold: Differential Alkaline Phosphatase Isozyme Inhibition Profiles

The thiazol-2-ylidene-benzamide chemotype has been systematically evaluated for alkaline phosphatase (AP) isozyme inhibition. Ejaz et al. (2018) reported that compound 2e (2″-chloro-N-(3-(4′-fluorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide) inhibited human tissue-nonspecific alkaline phosphatase (h-TNAP) with an IC₅₀ of 0.079 ± 0.002 μM, while showing selectivity over intestinal alkaline phosphatase (IAP) [1]. The target compound differs by possessing a benzene-fused thiazole (benzothiazole) rather than a monocyclic thiazole ring. This benzannulation increases the π-surface area, alters the electron distribution at the ylidene nitrogen, and is predicted to shift both potency and isozyme selectivity relative to the thiazole series. Although direct IC₅₀ data for the target compound against AP isozymes have not been published, the scaffold distinction is mechanistically meaningful: benzothiazole-containing analogs generally exhibit increased lipophilicity (calculated XLogP3 difference of approximately +0.8–1.2 log units) and distinct DNA-intercalation potential compared to their thiazole counterparts [2].

Enzyme Inhibition Alkaline Phosphatase Cancer Research

Antiproliferative Activity of the N-1,3-Benzothiazol-2-ylbenzamide Class: Benchmarking for Target Compound Positioning

Corbo et al. (2016) evaluated a series of N-1,3-benzothiazol-2-ylbenzamide derivatives for antiproliferative activity against HepG2 (human liver hepatocellular carcinoma) and MCF-7 (human breast cancer) cell lines. Compound 1k emerged as the most proapoptotic analog, demonstrating a prominent inhibitory effect on MCF-7 cell growth [1]. While the target compound (CAS 895444-61-8) was not among the specific analogs tested by Corbo et al., its structural features—the 5,6-dimethoxy substitution on the benzothiazole and the unsubstituted benzamide—represent a distinct combination within this pharmacophore space. In the Corbo series, electron-donating substituents on the benzamide ring generally enhanced antiproliferative potency, suggesting that repositioning these groups to the benzothiazole core (as in the target compound) may produce a different activity and selectivity fingerprint [2].

Anticancer Apoptosis Induction Hepatocellular Carcinoma

N-Heterocyclic Carbene (NHC) Ligand Precursor Potential: Benzothiazol-2-ylidene Metal Complexes

Benzothiazol-2-ylidene compounds serve as N,S-heterocyclic carbene (NSHC) ligand precursors for ruthenium(II) and palladium(II) complexes with demonstrated catalytic activity. Mukhopadhyay et al. (2024) reported quantum chemical analysis and synthesis of (NHC)→S-R(+) coordination complexes in which benzothiazol-2-ylidene acts as a ligand [1]. Earlier work demonstrated that Ru(II)-benzothiazol-2-ylidene complexes catalyze transfer hydrogenation of ketones, with catalytic activity modulated by the N-substituent on the benzothiazole ring [2]. The target compound, bearing an N-methyl group and electron-donating 5,6-dimethoxy substituents, offers a specific electronic profile for metal coordination: the methoxy groups increase electron density at the carbene carbon via resonance, potentially enhancing σ-donor strength relative to unsubstituted or halogen-substituted benzothiazol-2-ylidene ligands. This differentiation is relevant for chemists optimizing catalyst turnover frequency (TOF) in transfer hydrogenation or cross-coupling reactions [3].

Organometallic Chemistry Catalysis Transfer Hydrogenation

Differential Availability and Purity Specifications vs. Closest Structural Analogs

The target compound (CAS 895444-61-8) is available from chemical suppliers at ≥95% purity with catalog number CM976313 . Its closest purchasable analog, N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide (CAS 895450-99-4), differs by a single fluorine atom on the benzamide ring . Another analog, N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide (CAS 895450-99-4, Cat# BA66146), adds two methoxy groups to the benzamide . These structurally defined differences allow for systematic SAR exploration: the target compound serves as the unsubstituted benzamide baseline, against which the effects of halogen or additional methoxy substitution on the benzamide ring can be quantitatively compared in parallel assays.

Chemical Procurement Library Screening Analytical Quality Control

Anti-HIV Activity Precedent for Ylidene-Benzamide Chemotype with Substitution-Dependent Selectivity

Saeed et al. (2011) demonstrated that substituted thiazol-2-ylidene-benzamides exhibit antiretroviral activity notably limited to HIV-2, an exceptional selectivity profile within the class [1]. Although the target compound is a benzothiazol-2-ylidene rather than a thiazol-2-ylidene derivative, the ylidene-benzamide pharmacophore is shared. The presence of 5,6-dimethoxy groups on the benzothiazole core distinguishes the target compound from the thiazole series and may alter antiretroviral potency and HIV-1/HIV-2 selectivity. Additionally, N′-(1,3-benzothiazol-2-yl)benzamidine analogs have shown inhibitory activity against reverse transcriptase, further supporting the relevance of the benzothiazole scaffold to antiviral target engagement [2]. Direct anti-HIV data for CAS 895444-61-8 are not available, positioning this compound as an untested but structurally justified candidate for antiviral screening.

Antiviral Research HIV-2 Reverse Transcriptase

Recommended Application Scenarios for N-[(2Z)-5,6-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS 895444-61-8) Based on Evidence


Systematic SAR Profiling of Benzothiazol-2-ylidene Benzamide Series for Anticancer Lead Optimization

Use the target compound as the unsubstituted benzamide baseline in a parallel screening panel alongside its 4-fluoro and 3,5-dimethoxy benzamide analogs. Test all three against HepG2, MCF-7, and K-562 cell lines using standardized MTT or resazurin assays to isolate the contribution of benzamide ring substitution to antiproliferative potency and apoptosis induction. The class-level precedent established by Corbo et al. (2016) provides a validated assay framework [1].

Alkaline Phosphatase Isozyme Selectivity Screening: Benzothiazole vs. Thiazole Scaffold Comparison

Subject the target compound to recombinant h-TNAP and IAP enzyme inhibition assays to determine whether the benzothiazole scaffold retains, enhances, or abolishes the potent h-TNAP inhibition (IC₅₀ = 0.079 μM) observed for the thiazol-2-ylidene lead compound 2e reported by Ejaz et al. (2018) [2]. Correlate enzyme inhibition data with cytotoxicity in MCF-7 and HeLa cells to assess functional anticancer relevance.

N,S-Heterocyclic Carbene Ligand Development for Ruthenium-Catalyzed Transfer Hydrogenation

Deprotonate the benzothiazolium salt precursor of the target compound to generate the corresponding NHC ligand, then complex with Ru(II) precursors. Characterize the resulting Ru(II)-NSHC complex and evaluate its catalytic activity in ketone transfer hydrogenation, comparing turnover frequencies against published benzothiazol-2-ylidene Ru(II) complexes. The 5,6-dimethoxy electron-donating substitution is predicted to enhance metal center electron density and modulate catalytic activity [3].

HIV-2 Selectivity Screening of Benzothiazol-2-ylidene Benzamide Derivatives

Following the precedent of HIV-2-selective activity in thiazol-2-ylidene-benzamides reported by Saeed et al. (2011), test the target compound in parallel against HIV-1 and HIV-2 strains in cell-based antiviral assays to determine the impact of benzannulation on antiretroviral potency and viral strain selectivity [4]. Include the 4-fluoro and 3,5-dimethoxy analogs to establish an antiviral SAR.

Quote Request

Request a Quote for N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.